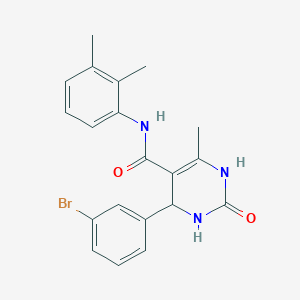

![molecular formula C20H17N5O3S B2711898 Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate CAS No. 1215477-42-1](/img/structure/B2711898.png)

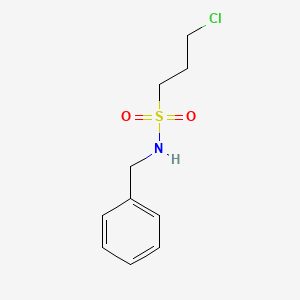

Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential anticancer agents targeting VEGFR-2 kinase . VEGFR-2 is critically involved in cancer angiogenesis, and blocking its signaling pathway has proven effective in suppressing tumor growth .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a triazolo-quinoxaline moiety forming a key part of the structure . For example, compound 22a was found to tightly bind to the receptor with an affinity value of -30.28 kcal/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the yield of the synthesis of one such compound, 8-methyl-4-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio][1,2,4]triazolo[4,3-a]quinoaxaline-1-amine, was 77%, with a melting point of 250–252°C .Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonists

Research indicates that derivatives of Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate show potent and selective inhibition of adenosine A1 and A2 receptors, which is associated with therapeutic potential for antidepressant agents. Notably, some compounds within this class bind avidly to these receptors, suggesting their potential as novel and rapid-acting antidepressants due to optimal activity in behavioral despair models in rats upon acute administration. Such activity is linked with specific substituent preferences on the triazoloquinoxaline framework, indicating a refined structure-activity relationship for targeting adenosine receptors (Sarges et al., 1990).

Antimicrobial Activity

Derivatives of Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate have been synthesized with noted antibacterial and antifungal activities. These compounds have shown efficacy against various strains of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as leads for developing new antimicrobial agents. Such activity underscores the versatile pharmacological applications of these derivatives, opening avenues for further medicinal chemistry explorations (Hassan, 2013).

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of derivatives, with some compounds showing promising results in metrazol-induced convulsion models. These findings suggest the potential of these derivatives in developing new treatments for epilepsy or other seizure-related disorders. The precise mechanisms of action and the therapeutic window of these compounds remain areas of active investigation, indicating a promising area for future research and development (Alswah et al., 2013).

Wirkmechanismus

Target of Action

Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents , suggesting that the targets could be viral or microbial proteins.

Mode of Action

It’s worth noting that related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity . This suggests that Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate might interact with its targets in a way that inhibits their function, leading to cell death.

Biochemical Pathways

Given that related compounds have antiviral and antimicrobial activities , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of viruses or microbes.

Result of Action

Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity , suggesting that this compound may induce cell death in targeted cells.

Biochemische Analyse

Biochemical Properties

It has been found that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity at certain concentrations . They have also shown promising antiviral activity . In addition, these compounds have demonstrated antibacterial and/or antifungal activities .

Cellular Effects

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown cytotoxic effects on certain cell lines . They have also exhibited antiviral activity .

Molecular Mechanism

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to inhibit VEGFR-2, a receptor critically involved in cancer angiogenesis . This suggests that Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate might also interact with certain biomolecules and exert its effects at the molecular level.

Eigenschaften

IUPAC Name |

ethyl 3-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-2-28-20(27)13-6-5-7-14(10-13)22-17(26)11-29-19-18-24-21-12-25(18)16-9-4-3-8-15(16)23-19/h3-10,12H,2,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQODMYVQGBCILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)

![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2711825.png)

![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)

![2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2711828.png)

![3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2711829.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)

![N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711834.png)